molecular formula C15H19NO4 B11776808 Ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-carboxylate

Ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-carboxylate

Cat. No.: B11776808
M. Wt: 277.31 g/mol
InChI Key: VSUNCHOTEOTGJS-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-carboxylate is a heterocyclic compound with a complex structure that includes a benzoazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-carboxylate can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further steps to introduce the specific functional groups required for the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

ethyl 6-methoxy-5-methyl-2-oxo-3,4-dihydro-1H-1-benzazepine-5-carboxylate

InChI

InChI=1S/C15H19NO4/c1-4-20-14(18)15(2)9-8-12(17)16-10-6-5-7-11(19-3)13(10)15/h5-7H,4,8-9H2,1-3H3,(H,16,17)

InChI Key

VSUNCHOTEOTGJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=O)NC2=C1C(=CC=C2)OC)C

Origin of Product

United States

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